
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride” is a chemical compound with the molecular formula C7H13F2NO . It is also known as 1-Pyrrolidinepropanol, β,β-difluoro- . The compound is related to 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to increased three-dimensional coverage .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
A notable synthesis approach for "2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride" starts from commercially available 2-chloro-2,2-difluoroacetic acid, leading to the production of 3,3-difluoropyrrolidine hydrochloride. This compound is highlighted as an important synthon in the synthesis of biologically active compounds due to its fluorination-free synthesis method. The process involves a seven-step synthesis that includes a reductive nitromethylation followed by catalytic hydrogenation/cyclization sequence and borane reduction, offering good yield and purity (Wei, Makowski, & Rutherford, 2012).
Role in Fluorinated Compound Synthesis
The compound's significance extends to the synthesis of fluorinated organic compounds, which are pivotal in medicinal chemistry due to their pharmacokinetic properties. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline have been synthesized using similar fluorinated pyrroles as building blocks. These compounds act as neutral anion receptors with enhanced affinities for certain anions, such as fluoride, chloride, and dihydrogen phosphate, compared to their non-fluorinated counterparts. This increase in affinity, especially for dihydrogen phosphate, facilitates their use as naked-eye sensors for phosphate anion, demonstrating the compound's utility in developing sensory materials (Anzenbacher et al., 2000).
Fluorination Techniques
Moreover, studies on microwave-assisted fluorination of acylpyrroles, including the synthesis of fluorohymenidin as the first fluorinated pyrrole-imidazole alkaloid, underscore the compound's relevance in introducing fluorine atoms into organic molecules. This technique highlights the efficiency and versatility of using fluorinated intermediates in the synthesis of complex fluorinated structures, thereby expanding the toolkit available for the synthesis of fluorinated pharmaceuticals and agrochemicals (Troegel & Lindel, 2012).
Propiedades
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9,6-11)5-10-3-1-2-4-10;/h11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGWURCXJDYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)
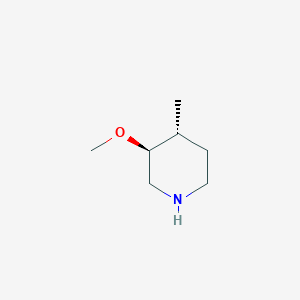
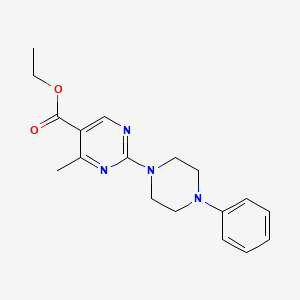
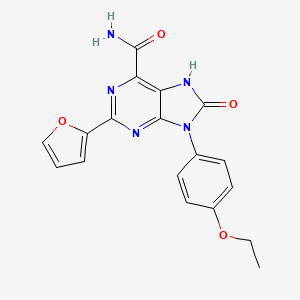


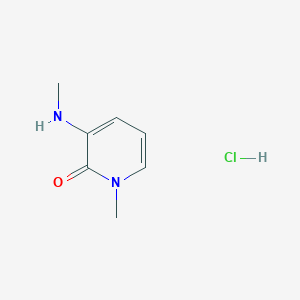
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)

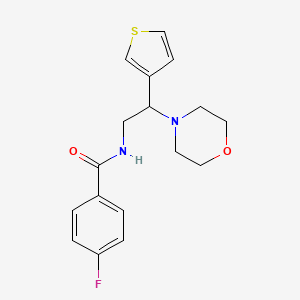
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)